Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a synthetic organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with brominating and fluorinating agents. One common method includes the use of tert-butyl 3-(hydroxymethyl)-3-fluoroazetidine-1-carboxylate as a starting material, which undergoes bromination using reagents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 3-(azidomethyl)-3-fluoroazetidine-1-carboxylate.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules that can be used to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is primarily related to its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity can be exploited to modify biological molecules or to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(chloromethyl)-3-fluoroazetidine-1-carboxylate
- Tert-butyl 3-(iodomethyl)-3-fluoroazetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)-3-fluoroazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and hydroxy analogs. The bromine atom provides a good leaving group for nucleophilic substitution, while the fluorine atom can influence the compound’s electronic properties and stability.
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrFNO2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEPSYXHSSWJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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